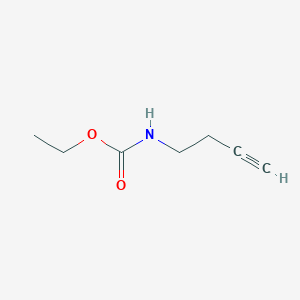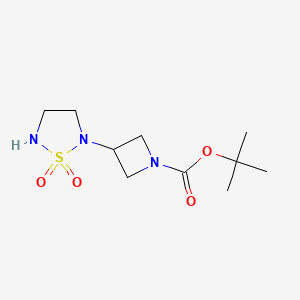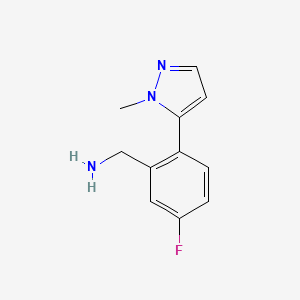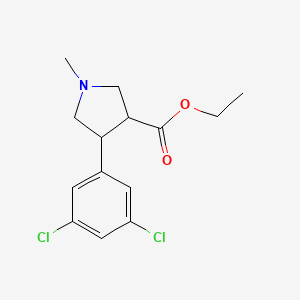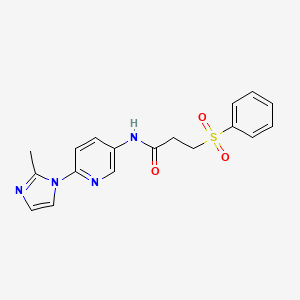
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an imidazole ring, a pyridine ring, and a sulfonyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Pyridine Ring Formation: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reactions: The imidazole and pyridine rings are then coupled using a suitable linker, such as a halogenated alkane, under basic conditions.
Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Amidation: The final step involves the formation of the amide bond through the reaction of the sulfonylated intermediate with an amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or pyridine derivatives.
Scientific Research Applications
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-3-(phenylsulfonyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(phenylsulfonyl)propanamide
- N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-3-(methylsulfonyl)propanamide
- N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-3-(phenylsulfonyl)butanamide
Uniqueness
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-3-(phenylsulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole and pyridine rings, along with the sulfonyl group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H18N4O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C18H18N4O3S/c1-14-19-10-11-22(14)17-8-7-15(13-20-17)21-18(23)9-12-26(24,25)16-5-3-2-4-6-16/h2-8,10-11,13H,9,12H2,1H3,(H,21,23) |
InChI Key |
HLYPZPOBKYRSIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




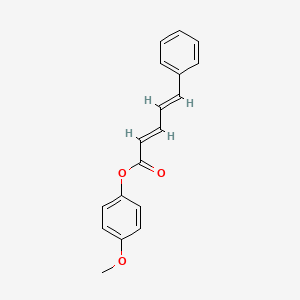

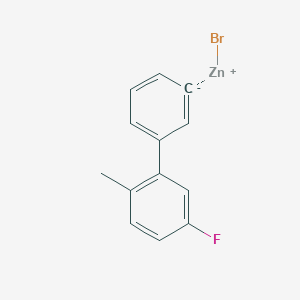

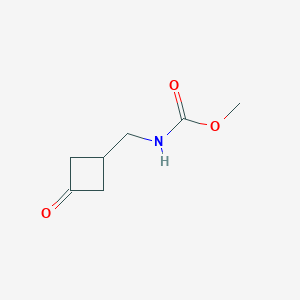
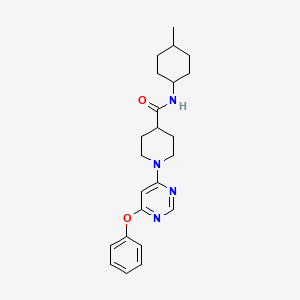
![3,5-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B14871573.png)
